molecular formula C4H9BrZn B1599981 Tert-butylzinc bromide CAS No. 7565-59-5

Tert-butylzinc bromide

Cat. No.: B1599981
CAS No.: 7565-59-5
M. Wt: 202.4 g/mol
InChI Key: HGPHQCSSTFBAML-UHFFFAOYSA-M
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Description

Tert-butylzinc bromide, also known as bromo(tert-butyl)zinc, is an organozinc compound with the molecular formula (CH₃)₃CZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylzinc bromide can be synthesized by the reaction of tert-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH₃)₃CBr+Zn(CH₃)₃CZnBr\text{(CH₃)₃CBr} + \text{Zn} \rightarrow \text{(CH₃)₃CZnBr} (CH₃)₃CBr+Zn→(CH₃)₃CZnBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: Tert-butylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Organic halides (e.g., aryl bromides), palladium catalysts, and ligands.

    Conditions: Typically carried out in an inert atmosphere, often at room temperature or slightly elevated temperatures, in solvents like THF.

Major Products: The major products of reactions involving this compound are typically substituted organic compounds where the tert-butyl group is introduced into the molecule. For example, in the Negishi coupling, the product is an aryl-tert-butyl compound .

Scientific Research Applications

Tert-butylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and safety.

    Industry: Applied in the production of fine chemicals, polymers, and materials science research

Mechanism of Action

The mechanism by which tert-butylzinc bromide exerts its effects in chemical reactions involves the transfer of the tert-butyl group to an electrophilic carbon atom in the presence of a catalyst. The zinc atom in the compound acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The reaction typically proceeds through a transition state where the zinc atom coordinates with the electrophile, followed by the transfer of the tert-butyl group .

Comparison with Similar Compounds

    Butylzinc bromide: Similar in structure but with a butyl group instead of a tert-butyl group.

    Phenylzinc bromide: Contains a phenyl group instead of a tert-butyl group.

    Methylzinc chloride: Contains a methyl group and chloride instead of a tert-butyl group and bromide.

Uniqueness: Tert-butylzinc bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where steric hindrance can play a role in selectivity and reactivity. The tert-butyl group can also provide stability to the intermediate species formed during reactions, making this compound a valuable reagent in organic synthesis .

Properties

CAS No.

7565-59-5

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

IUPAC Name

bromozinc(1+);2-methylpropane

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

HGPHQCSSTFBAML-UHFFFAOYSA-M

SMILES

C[C-](C)C.[Zn+]Br

Canonical SMILES

C[C-](C)C.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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